2,5-Dimethyl-3-(propylsulfanyl)furan
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Overview
Description
2,5-Dimethyl-3-(propylthio)furan: is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-(propylthio)furan can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a reaction used to synthesize substituted furans from 1,4-diketones . The reaction typically requires an acid catalyst and proceeds through the formation of an enol intermediate, followed by cyclization and dehydration to yield the furan ring.
Industrial Production Methods: Industrial production of 2,5-Dimethyl-3-(propylthio)furan may involve the use of advanced catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed cross-coupling reactions have been employed to synthesize substituted furans under mild conditions . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3-(propylthio)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
2,5-Dimethyl-3-(propylthio)furan has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-3-(propylthio)furan exerts its effects involves interactions with various molecular targets. The compound can undergo Diels-Alder reactions, forming adducts with dienophiles . These reactions are facilitated by the electron-rich nature of the furan ring, which allows it to participate in cycloaddition reactions. The resulting adducts can further undergo transformations, leading to the formation of biologically active compounds.
Comparison with Similar Compounds
2,5-Dimethylfuran: A simpler derivative without the propylthio group, known for its potential as a biofuel.
2,5-Dimethyl-3-(methylthio)furan: Similar structure but with a methylthio group instead of propylthio.
2,5-Dimethyl-3-(ethylthio)furan: Contains an ethylthio group, offering different reactivity and properties.
Uniqueness: 2,5-Dimethyl-3-(propylthio)furan is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthetic chemistry and material science.
Properties
CAS No. |
55764-24-4 |
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Molecular Formula |
C9H14OS |
Molecular Weight |
170.27 g/mol |
IUPAC Name |
2,5-dimethyl-3-propylsulfanylfuran |
InChI |
InChI=1S/C9H14OS/c1-4-5-11-9-6-7(2)10-8(9)3/h6H,4-5H2,1-3H3 |
InChI Key |
STLYDBUTGHWWHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(OC(=C1)C)C |
Origin of Product |
United States |
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